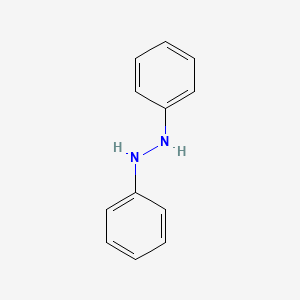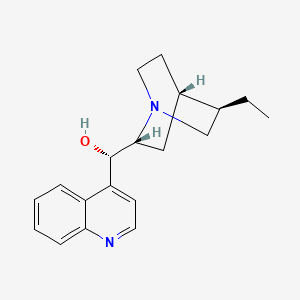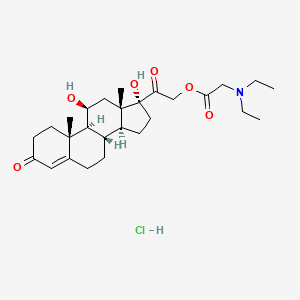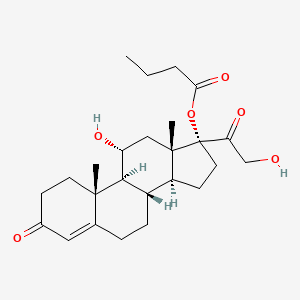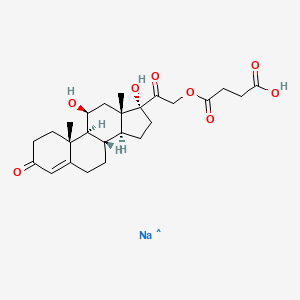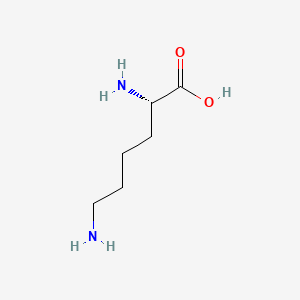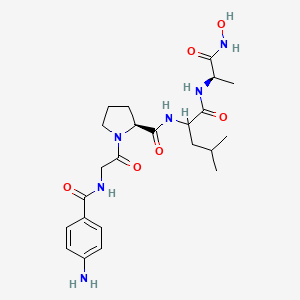
4-Aminobenzoyl-Gly-Pro-D-Leu-D-Ala hydroxamic acid
Übersicht
Beschreibung
“4-Aminobenzoyl-Gly-Pro-D-Leu-D-Ala hydroxamic acid”, also known as MMP Inhibitor I, is a broad-spectrum inhibitor of MMP-1 and MMP-8 (collagenases, IC 50 =1.0μM), MMP-9 (granulocyte gelatinase, IC 50 =50μM), and MMP-3 (skin fibroblast stromelysin, IC 50 =50μM) .
Molecular Structure Analysis
The molecular formula of “this compound” is C23H34N6O6 . The molecular weight is 490.55 . The SMILES string isCC(C)CC@@H[C@@H]1CCCN1C(=O)CNC(=O)c2ccc(N)cc2)C(=O)NC@HC(=O)NO . Physical and Chemical Properties Analysis
The compound is available in powder form . It is soluble in water at a concentration of 1 mg/mL . The compound should be stored at -20°C .Wissenschaftliche Forschungsanwendungen
Amino Acids in Amniotic Fluid and Fetal Development
A study on the concentrations of amino acids in amniotic fluid highlights the prenatal diagnosis of several inherited metabolic disorders. The research found that specific amino acids, including Ala, Pro, and Gly, play crucial roles in fetal development. Significant correlations between amino acids suggest common transport or degradative pathways, emphasizing the importance of maintaining specific relative concentrations in amniotic fluid for normal fetal development (Mesavage et al., 1985).
Extracellular Amino Acids in Epilepsy
Another study focused on extracellular levels of amino acids, including Gly and Ala, in patients with medically intractable epilepsy. The findings support the hypothesis that specific amino acids play a significant role in the mechanism of seizure activity and related brain damage, presenting potential targets for therapeutic intervention (Ronne-Engström et al., 1992).
Synthetic Dipeptides in Nutrition
Research into the supplementation of amino acid solutions with synthetic dipeptides, including Ala-Gln and Gly-Tyr, has demonstrated their safe and effective infusion in healthy volunteers. This study suggests the extracellular hydrolysis of infused dipeptides and the subsequent utilization of liberated free amino acids, providing insights into amino acid supplementation strategies (Albers et al., 1989).
Encephalitis and Antibodies
A retrospective review identified antibodies to the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor (AMPAR) in patients with encephalitis, revealing that anti-AMPAR encephalitis often presents as limbic encephalitis and is paraneoplastic in a significant number of cases. This research underscores the importance of screening for tumors and onconeuronal antibodies, as their presence influences patient outcomes (Höftberger et al., 2015).
5-Aminolevulinic Acid in Tumor Resection
A prospective study on the use of 5-aminolevulinic acid-induced porphyrins for the fluorescence-guided resection of glioblastoma multiforme has demonstrated its utility in improving the completeness of tumor resection and patient survival. This approach leverages the unique fluorescence properties of porphyrins induced by 5-aminolevulinic acid, highlighting its therapeutic potential in neurosurgery (Stummer et al., 2000).
Wirkmechanismus
Target of Action
MMP-Inhibitor I, also known as NSC 727371, 4-Aminobenzoyl-Gly-Pro-D-Leu-D-Ala hydroxamic acid, FN-439, or FN 439, primarily targets the Matrix Metalloproteinases (MMPs) . MMPs are a family of zinc-dependent extracellular matrix (ECM) remodeling endopeptidases . They play a crucial role in various biological processes such as cell transformation and carcinogenesis . More specifically, MMP-9 and MT1-MMP directly regulate angiogenesis, while several studies indicate a role for MMP-2 as well .
Biochemische Analyse
Biochemical Properties
MMP-Inhibitor I interacts with several enzymes and proteins. It inhibits interstitial and granulocyte collagenases (IC50 = 1 uM), granulocyte gelatinase (IC50 = 30 uM), and skin fibroblast stromelysin (IC50 = 150 uM) but not thermolysin and serine proteinases . These interactions are crucial for the regulation of various biochemical reactions involving the degradation of the extracellular matrix .
Cellular Effects
MMP-Inhibitor I has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to impair the migratory behavior of mesenchymal stem cells .
Molecular Mechanism
The molecular mechanism of action of MMP-Inhibitor I involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . It binds deeply into the S1′ pocket of MMPs and interacts with residues in the MMP-13 specificity loop to gain remarkable selectivity .
Temporal Effects in Laboratory Settings
The effects of MMP-Inhibitor I change over time in laboratory settings. Adverse effects to MMP inhibitors are time-dependent, mostly seen in medium- and long-term clinical trials .
Dosage Effects in Animal Models
The effects of MMP-Inhibitor I vary with different dosages in animal models . For instance, in the collagen-induced arthritis model of rheumatoid arthritis, MMP-Inhibitor I resulted in a significant and dose-dependent decrease in clinical symptoms as well as cartilage erosion .
Metabolic Pathways
MMP-Inhibitor I is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate the degradation of the extracellular matrix
Transport and Distribution
MMP-Inhibitor I is transported and distributed within cells and tissues
Subcellular Localization
The subcellular localization of MMP-Inhibitor I is an area of active research. Some studies have found that MMPs can localize inside the nucleus , suggesting that MMP-Inhibitor I might also be found in this subcellular compartment
Eigenschaften
IUPAC Name |
1-[2-[(4-aminobenzoyl)amino]acetyl]-N-[1-[[1-(hydroxyamino)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N6O6/c1-13(2)11-17(22(33)26-14(3)20(31)28-35)27-23(34)18-5-4-10-29(18)19(30)12-25-21(32)15-6-8-16(24)9-7-15/h6-9,13-14,17-18,35H,4-5,10-12,24H2,1-3H3,(H,25,32)(H,26,33)(H,27,34)(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWHUHFFMOPIVKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NO)NC(=O)C1CCCN1C(=O)CNC(=O)C2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N6O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40274440 | |
| Record name | MMP Inhibitor I | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40274440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
490.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124168-73-6 | |
| Record name | MMP Inhibitor I | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40274440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


